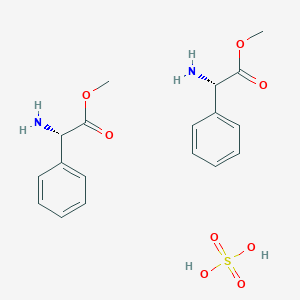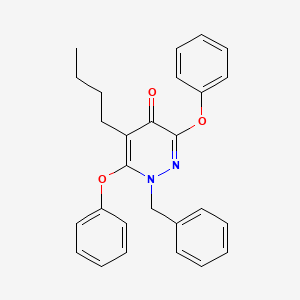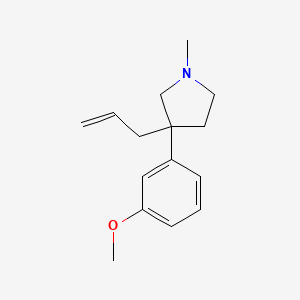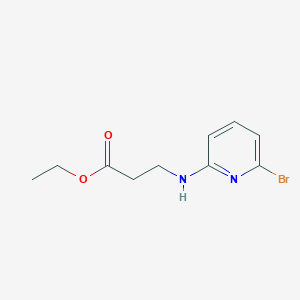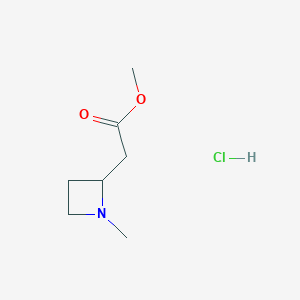
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring substituted with a chlorine atom at the 4-position and an amino acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the use of microwave-assisted synthesis, which allows for the rapid formation of highly substituted imidazoles from alcohols and α-hydroxyketones .
Industrial Production Methods
Industrial production methods for this compound may involve the use of ionic liquids as environmentally friendly solvents, which can facilitate the synthesis of imidazoles with high yields and minimal waste . Additionally, the use of catalysts such as zinc chloride in cycloaddition reactions can provide efficient routes to multisubstituted imidazoles .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the amino acid side chain.
Substitution: The chlorine atom on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups at the 4-position of the imidazole ring.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity and other biochemical pathways . Additionally, the amino acid side chain can interact with proteins and other biomolecules, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the chlorine substitution.
Clotrimazole: An antifungal agent with a substituted imidazole ring, used in medicine.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.
Uniqueness
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is unique due to the presence of the chlorine atom on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C6H8ClN3O2 |
|---|---|
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8ClN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)/t3-/m0/s1 |
Clave InChI |
FXOGWGNGFZLIBF-VKHMYHEASA-N |
SMILES isomérico |
C1=NC(=C(N1)C[C@@H](C(=O)O)N)Cl |
SMILES canónico |
C1=NC(=C(N1)CC(C(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


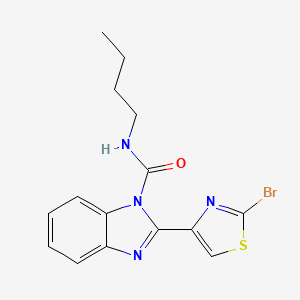
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)


![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)

![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)

